molecular formula C19H14 B135024 7-Methylbenz[a]anthracene CAS No. 2541-69-7

7-Methylbenz[a]anthracene

Cat. No.: B135024
CAS No.: 2541-69-7
M. Wt: 242.3 g/mol
InChI Key: DIIFUCUPDHMNIV-UHFFFAOYSA-N
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Description

7-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₁₄. It is a derivative of benz[a]anthracene, where a methyl group is attached to the seventh carbon atom of the benzene ring. This compound is known for its carcinogenic properties and is often used in scientific research to study cancer mechanisms and the effects of carcinogens on biological systems .

Biochemical Analysis

Biochemical Properties

It is known that polycyclic aromatic hydrocarbons like 7-Methylbenz[a]anthracene can interact with various enzymes and proteins . These interactions can lead to the formation of DNA adducts, which can interfere with normal cellular processes .

Cellular Effects

This compound can have various effects on cells. It has been shown to cause mutations and induce tumorigenesis in animal models . This is likely due to its ability to form DNA adducts, which can lead to errors in DNA replication and transcription .

Molecular Mechanism

It is believed to exert its effects through the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, leading to mutations and potentially cancer .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to induce tumorigenesis in animal models over a period of several months . This suggests that the effects of this compound may be cumulative and depend on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound can vary depending on the dosage. In animal models, higher doses of this compound have been shown to induce tumorigenesis more rapidly and more frequently than lower doses .

Metabolic Pathways

This compound is metabolized by microsomal enzymes, leading to the formation of various metabolites . These metabolites can interact with DNA to form adducts .

Transport and Distribution

Like other polycyclic aromatic hydrocarbons, it is likely to be lipophilic and may accumulate in fatty tissues .

Subcellular Localization

Given its lipophilic nature, it may be found in various cellular compartments, including the cytoplasm and nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylbenz[a]anthracene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of benz[a]anthracene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar Friedel-Crafts alkylation techniques. The process involves the use of high-purity benz[a]anthracene and methylating agents under controlled conditions to ensure the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenz[a]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methylbenz[a]anthracene is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Uniqueness: 7-Methylbenz[a]anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological effects. Compared to its parent compound, benz[a]anthracene, the methyl group enhances its carcinogenic potential. Compared to 7,12-Dimethylbenz[a]anthracene, it has a different metabolic activation pathway and forms distinct DNA adducts .

Properties

IUPAC Name

7-methylbenzo[a]anthracene
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InChI

InChI=1S/C19H14/c1-13-16-8-4-3-7-15(16)12-19-17(13)11-10-14-6-2-5-9-18(14)19/h2-12H,1H3
Source PubChem
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InChI Key

DIIFUCUPDHMNIV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C14
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Molecular Formula

C19H14
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DSSTOX Substance ID

DTXSID40180072
Record name 7-Methylbenz(a)anthracene
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Molecular Weight

242.3 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name 7-Methylbenz(a)anthracene
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Solubility

In water, 1.1X10-2 mg/L at 24 °C, Insoluble in water, Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride, carbon disulfide, xylene
Record name 7-Methylbenz(a)anthracene
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Vapor Pressure

0.00000031 [mmHg]
Record name 7-Methylbenz(a)anthracene
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Color/Form

Yellow plates from alcohol

CAS No.

2541-69-7
Record name 7-Methylbenz[a]anthracene
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Record name 7-Methylbenz[a]anthracene
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Record name 7-METHYLBENZ(A)ANTHRACENE
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Melting Point

141 °C
Record name 7-Methylbenz(a)anthracene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 7-methylbenz[a]anthracene primarily targets DNA within cells, forming covalent adducts with DNA bases. [] This binding disrupts DNA structure and function, potentially leading to mutations and ultimately cancer. [, , ]

A: Research indicates that this compound forms adducts with both deoxyguanosine (dGuo) and deoxyadenosine (dAdo). []

A: Studies using the 32P-postlabeling technique have shown that the major DNA adduct in mouse skin is (+) anti-7-methylbenz[a]anthracene-3,4-dihydrodiol 1,2-epoxide-trans-N2-dGuo. [] This suggests a key role for this specific adduct in the tumor-initiating activity of this compound.

A: this compound undergoes metabolic activation in the body, forming reactive metabolites like diol epoxides, which are ultimately responsible for its DNA-binding and carcinogenic activity. [, , , ]

ANone: The molecular formula is C19H14, and its molecular weight is 242.32 g/mol.

ANone: Various spectroscopic techniques are employed to characterize this compound, including:

  • NMR spectroscopy: Provides information about the hydrogen atoms' arrangement within the molecule, aiding in structural elucidation. []
  • Mass spectrometry: Identifies the molecule based on its mass-to-charge ratio, providing insights into its fragmentation pattern. [, ]
  • UV-visible absorption spectroscopy: Reveals characteristic absorption bands, aiding in the identification and quantification of this compound and its metabolites. [, ]

ANone: Research shows a strong correlation between the structure of this compound derivatives and their tumor-initiating activity:

  • Methyl substitutions: The position and number of methyl groups significantly influence carcinogenicity. 7,12-Dimethylbenz[a]anthracene, with two methyl groups, exhibits considerably higher carcinogenic potency compared to this compound or 12-methylbenz[a]anthracene. [, , ]
  • Fluoro substitutions: Introducing fluorine atoms at specific positions can either enhance or diminish tumor-initiating activity. For instance, 10-fluoro-7-methylbenz[a]anthracene demonstrates greater potency than this compound, while trifluoromethyl substitutions drastically reduce activity. []

A: this compound is classified as a potent carcinogen, primarily due to its ability to induce mutations in DNA. [, , , ] Studies have demonstrated its ability to initiate tumors in various animal models, including mice [, , ] and fish. []

A: As a carcinogen, long-term exposure to even low levels of this compound increases the risk of cancer development. [, , ]

A: this compound is metabolized by cytochrome P450 enzymes, primarily in the liver but also in other tissues like skin and lung. [, , ] Key metabolic pathways include:

  • Formation of dihydrodiols: this compound is converted to various dihydrodiols, such as 8,9-dihydrodiol, 3,4-dihydrodiol, and 5,6-dihydrodiol. [, ] The 3,4-dihydrodiol is particularly significant as it can be further metabolized to the highly reactive and carcinogenic diol epoxide. [, ]
  • Formation of hydroxymethyl derivatives: Hydroxylation of the methyl group leads to the formation of 7-hydroxymethylbenz[a]anthracene and other hydroxylated metabolites. [, ] These metabolites can also be further metabolized to more reactive species.

A: The pathway leading to the formation of the bay-region diol epoxide, specifically anti-7-methylbenz[a]anthracene-3,4-dihydrodiol 1,2-epoxide, is considered the most critical for its carcinogenic activity. [, ] This highly reactive metabolite forms DNA adducts, leading to mutations and cancer initiation.

A: Yes, some species differences in the metabolism of this compound have been observed. For instance, studies have shown differences in the metabolite profiles and DNA adduct formation between mice and rats. [, ] These differences may contribute to variations in susceptibility to this compound-induced carcinogenesis among species.

A: this compound is primarily formed during the incomplete combustion of organic matter. It is found in various environmental matrices, including air pollution, cigarette smoke, grilled foods, and industrial waste. []

A: this compound, being a persistent organic pollutant, poses risks to both human and ecological health. Its presence in water and soil can lead to bioaccumulation in the food chain, potentially harming aquatic organisms and ultimately affecting humans. []

ANone: Various strategies are employed for the remediation of this compound in the environment, including:

    ANone: Various tools and resources are crucial for studying this compound and its effects, including:

    • Analytical techniques: Techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and 32P-postlabeling are essential for separating, identifying, and quantifying this compound and its metabolites in various matrices. [, , , ]
    • Cell culture models: Cell lines derived from various tissues, such as liver, lung, and skin, are used to study the metabolism and biological effects of this compound in vitro. [, , , , ]
    • Animal models: Rodent models, particularly mice, are frequently used to investigate the carcinogenicity of this compound and to study the mechanisms of tumor initiation and progression. [, , , , ]
    • Computational modeling: Computational methods, like quantitative structure-activity relationship (QSAR) modeling, are employed to predict the biological activity of this compound derivatives based on their structural features. []

    ANone: Research on this compound has broad implications for various disciplines:

    • Cancer biology: Understanding the mechanisms of this compound-induced carcinogenesis provides valuable insights into cancer development and progression in general. [, , , , ]
    • Toxicology: Studying the toxicity of this compound helps in assessing the risks associated with exposure to this and related environmental pollutants. [, ]
    • Drug metabolism: Research on the metabolism of this compound enhances our understanding of how the body processes xenobiotics and the role of enzymes like cytochrome P450 in detoxification and activation of chemicals. [, , , ]
    • Environmental science: Investigating the presence, fate, and transport of this compound in the environment is crucial for developing strategies to monitor and remediate this pollutant. [, ]

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